2-(3,5-Dimethyl-2-oxo-4,6-octadienyl)tetrahydro-6-oxo-2H-pyran-4-acetamide
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Overview
Description
2-(3,5-Dimethyl-2-oxo-4,6-octadienyl)tetrahydro-6-oxo-2H-pyran-4-acetamide is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has shown various synthesis techniques for compounds related to 2-(3,5-Dimethyl-2-oxo-4,6-octadienyl)tetrahydro-6-oxo-2H-pyran-4-acetamide. For instance, a one-pot multicomponent protocol was developed for the synthesis of tetrasubstituted thiophenes, a class to which this compound belongs, demonstrating efficient and economical methods of synthesis (Sahu et al., 2015).
- Characterization of Derivatives : Another study involved the synthesis and characterization of metal complexes of a similar compound, highlighting the importance of detailed structural analysis in understanding these chemicals (Sarhan, Lateef, & Waheed, 2017).
Applications in Medicinal Chemistry
- Cardiotonic Activity : Research on related compounds has shown potential inotropic activity, indicating possible applications in medicinal chemistry, particularly for heart-related treatments (Robertson et al., 1986).
- Biological Activities and Synthesis : Studies on derivatives of 4-antipyrine, a class closely related to this compound, have noted a range of biological activities including analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).
Molecular Interactions and Computational Studies
- Crystal Structures and Theoretical Analysis : A study reported the synthesis of new compounds including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, which were characterized using single crystal X-ray diffraction and density functional theory. This highlights the importance of computational methods in understanding the molecular structure of such compounds (Sebhaoui et al., 2020).
Properties
CAS No. |
154204-06-5 |
---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2-[(4E,6E)-3,5-dimethyl-2-oxoocta-4,6-dienyl]-6-oxooxan-4-yl]acetamide |
InChI |
InChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(19)10-14-7-13(8-16(18)20)9-17(21)22-14/h4-6,12-14H,7-10H2,1-3H3,(H2,18,20)/b5-4+,11-6+ |
InChI Key |
FFZDOSTVPSVWNB-LJIKRCSCSA-N |
Isomeric SMILES |
C/C=C/C(=C/C(C)C(=O)CC1CC(CC(=O)O1)CC(=O)N)/C |
SMILES |
CC=CC(=CC(C)C(=O)CC1CC(CC(=O)O1)CC(=O)N)C |
Canonical SMILES |
CC=CC(=CC(C)C(=O)CC1CC(CC(=O)O1)CC(=O)N)C |
Synonyms |
6-(3,5-dimethyl-2-oxo-4,6-octadienyl)-4-carbamoylmethyl-3,4,5,6-tetrahydro-2-pyrone antibiotic S 632-C S-632-C S632-C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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